

# An In-depth Technical Guide to (2-Chloro-3-nitrophenyl)methanol

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## Compound of Interest

Compound Name: (2-Chloro-3-nitrophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **(2-Chloro-3-nitrophenyl)methanol**, a key chemical intermediate. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.

## Core Properties and Data

**(2-Chloro-3-nitrophenyl)methanol** is a substituted aromatic alcohol with the chemical formula  $C_7H_6ClNO_3$ . Its structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis.

## Physicochemical Properties

While specific experimental data for the melting and boiling points of **(2-Chloro-3-nitrophenyl)methanol** are not readily available in the literature, a comparative analysis of its isomers provides an estimated range for these properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>3</sub>	--INVALID-LINK--
Molecular Weight	187.58 g/mol	--INVALID-LINK--
CAS Number	89639-98-5	--INVALID-LINK--
Purity	95%+	--INVALID-LINK--
Estimated Melting Point	60-95 °C	Based on isomers
Estimated Boiling Point	> 300 °C	Based on isomers

Note: The melting and boiling points are estimated based on the reported values of isomers such as 4-Chloro-3-nitrobenzyl alcohol (mp 61-67 °C)[1], 5-Chloro-2-nitrobenzyl alcohol (mp 78-79 °C), 3-Chloro-2-nitrobenzyl alcohol (mp 65-69 °C), and 4-Chloro-2-nitrobenzyl alcohol (mp 90-92 °C)[2].

## Spectroscopic Data

Technique	Data	Experimental Conditions
<sup>1</sup> H NMR	δ (ppm): 7.89 (m, 2H), 7.62 (t, 1H), 5.70, 4.67 (d, 2H)[3]	300 MHz in DMSO-d <sub>6</sub> [3]
HPLC	R <sub>t</sub> = 3.53 min[3]	"Method H" (details not specified)[3]
Mass Spectrometry	m/z = 205 [M+NH <sub>4</sub> ] <sup>+</sup> [3]	ESI[3]

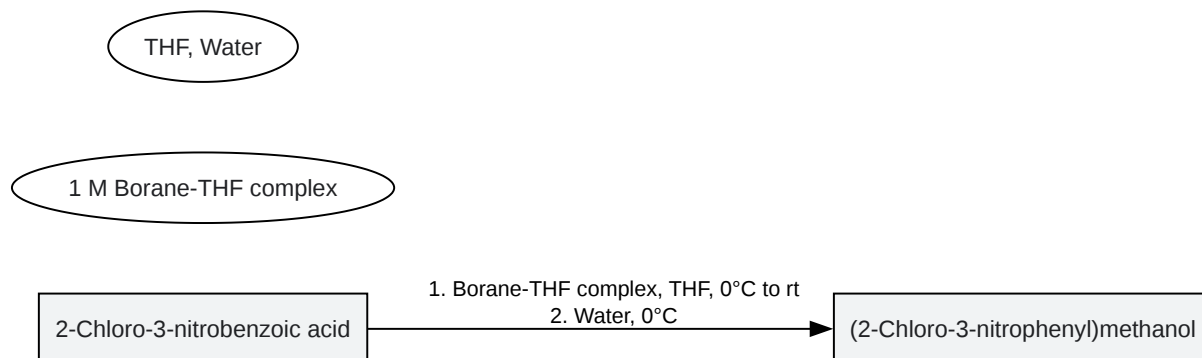
## Synthesis and Experimental Protocols

The primary route for the synthesis of **(2-Chloro-3-nitrophenyl)methanol** involves the reduction of 2-chloro-3-nitrobenzoic acid.

### Synthesis of (2-Chloro-3-nitrophenyl)methanol

A common synthetic approach is the reduction of the corresponding carboxylic acid using a borane-tetrahydrofuran complex.[3]

Reaction:



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Caption: Synthesis of **(2-Chloro-3-nitrophenyl)methanol**.

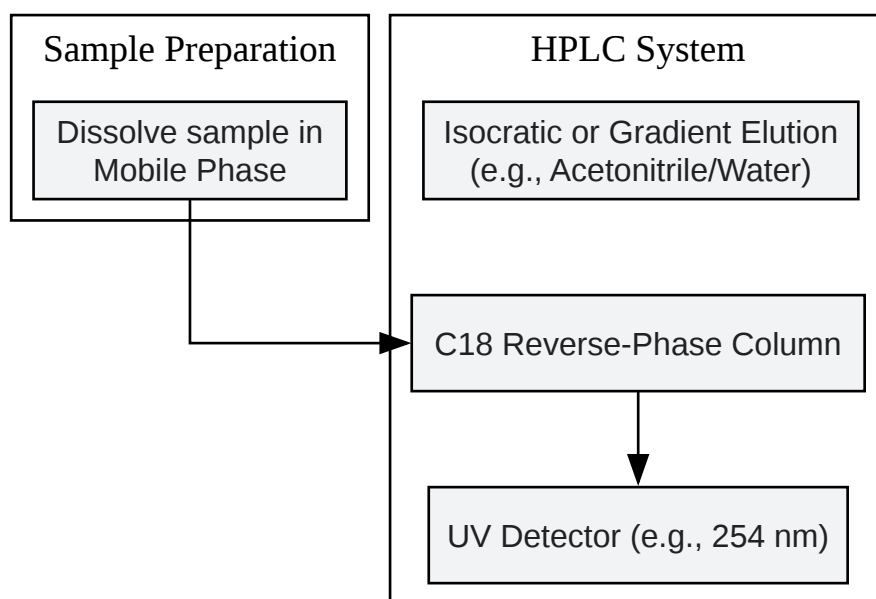
Detailed Experimental Protocol:

- **Reaction Setup:** A solution of 10.0 g (49.61 mmol) of 2-chloro-3-nitrobenzoic acid in 50 ml of tetrahydrofuran (THF) is prepared in a suitable reaction vessel. The solution is cooled in an ice bath.[3]
- **Addition of Reducing Agent:** To the cooled solution, 104 ml of a 1 M borane-THF complex is added. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[3]
- **Quenching:** The reaction is carefully quenched by the addition of water at 0 °C.[3]
- **Extraction:** After the evolution of gas ceases, the mixture is diluted with 500 ml of water. The aqueous phase is extracted three times with a total of 500 ml of ethyl acetate.[3]
- **Work-up:** The combined organic phases are washed with a saturated saline solution and dried over magnesium sulfate.[3]
- **Isolation:** The solvent is removed under reduced pressure using a rotary evaporator to yield the final product. The reported yield for this protocol is 9.20 g (98% of theory).[3]

## Analytical Protocols

### High-Performance Liquid Chromatography (HPLC):

While the specific "Method H" used to obtain the reported retention time is not detailed, a general reverse-phase HPLC method suitable for the analysis of substituted benzyl alcohols can be employed.



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Caption: General HPLC Workflow.

### Mass Spectrometry (MS):

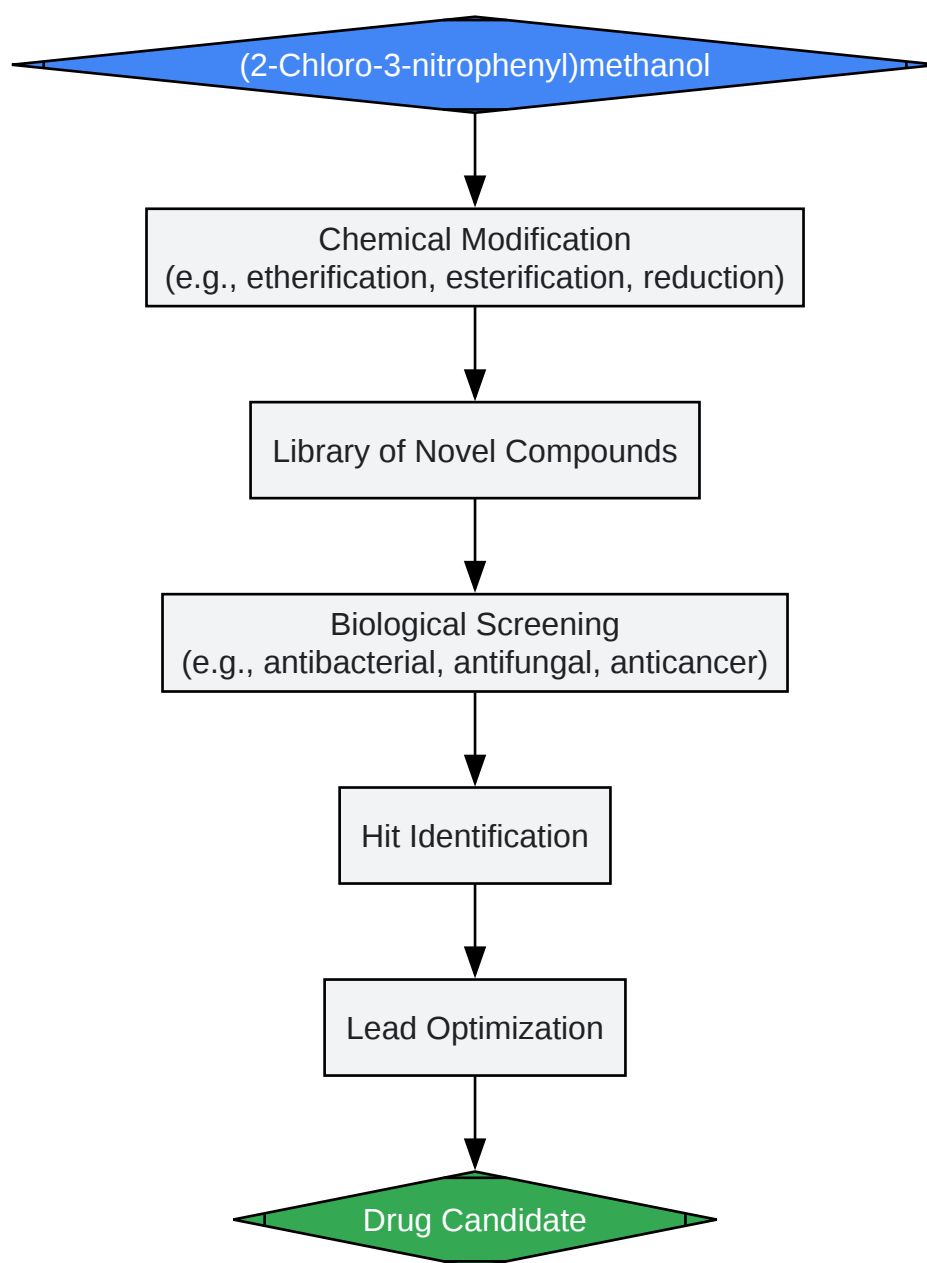
The reported mass spectrometry data was obtained using electrospray ionization (ESI). The fragmentation pattern of nitrophenyl compounds under mass spectrometry is often characterized by the loss of the nitro group ( $\text{NO}_2$ ) and nitric oxide ( $\text{NO}$ ).<sup>[4]</sup>

## Potential Applications in Drug Development

While specific biological activities of **(2-Chloro-3-nitrophenyl)methanol** have not been extensively reported, its structural analogs are known to be valuable intermediates in the synthesis of various pharmaceutical compounds.<sup>[5][6]</sup> The presence of the chloro and nitro

functionalities offers reactive sites for further chemical modifications, making it a useful building block for creating libraries of compounds for drug discovery screening.

For instance, related chloro-nitrobenzyl alcohol derivatives are utilized in the synthesis of agrochemicals and have been investigated for their potential antibacterial activity.[5]



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## References

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